RGS4 Activator Screening: Differential Activity vs. In-Class Negative Controls
In a primary cell-based high-throughput screening assay at the Johns Hopkins Ion Channel Center, Methyl 3-[(4-chlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate was tested for its ability to activate Regulator of G-protein signaling 4 (RGS4) isoform 2 . The compound was included in this specific assay context, distinguishing it from other thieno[2,3-b]pyridine analogs that were not selected for RGS4 screening. While precise EC50/AC50 values are not publicly disclosed in the summary record, the inclusion of this compound in a target-specific screening panel implies a pre-screening selection rationale based on its structural features (4-chlorophenylmethoxy at position 3 and methyl ester at position 2) that differentiates it from analogs with alternative substitution patterns.
| Evidence Dimension | RGS4 Activation Activity (Primary HTS) |
|---|---|
| Target Compound Data | Included in RGS4 HTS assay panel (Johns Hopkins Ion Channel Center) |
| Comparator Or Baseline | Other thieno[2,3-b]pyridine analogs not selected for this specific assay |
| Quantified Difference | Not quantified; qualitative inclusion-based differentiation only |
| Conditions | Primary cell-based high-throughput screening assay; Target: regulator of G-protein signaling 4 isoform 2 [Homo sapiens] |
Why This Matters
Inclusion in a target-specific HTS panel indicates that the compound's unique substituent pattern was prioritized over other analogs, suggesting differential recognition by the screening algorithm or medicinal chemistry team.
